Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)-
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Overview
Description
Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- is an organic compound with the molecular formula C15H13ClO It is a derivative of benzophenone, where the phenyl groups are substituted with chlorine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions generally include anhydrous conditions and a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
On an industrial scale, the production of Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- follows similar synthetic routes but with enhanced reaction conditions to accommodate larger volumes. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Halogenation and nitration reactions can introduce additional substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation typically uses halogens (Cl2, Br2) in the presence of a catalyst, while nitration uses a mixture of nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies investigate its potential as a biochemical probe or inhibitor.
Medicine: Research explores its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate biochemical pathways and affect cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methanone, (2-chlorophenyl)(2,5-dimethylphenyl)-
- Methanone, (2-chlorophenyl)phenyl-
- Methanone, (2-chlorophenyl)(4-chlorophenyl)-
Uniqueness
Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- is unique due to its specific substitution pattern, which influences its chemical reactivity and potential applications. The presence of both chlorine and methyl groups on the aromatic rings provides distinct electronic and steric effects, differentiating it from other similar compounds.
Properties
IUPAC Name |
(2-chlorophenyl)-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO/c1-10-7-8-12(11(2)9-10)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIWHKKHOULZRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454362 |
Source
|
Record name | Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64358-10-7 |
Source
|
Record name | Methanone, (2-chlorophenyl)(2,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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